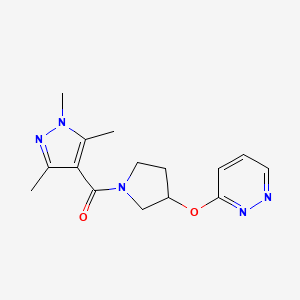

(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

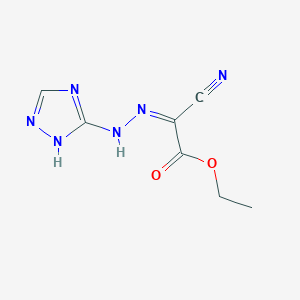

The synthesis of similar compounds often involves various steps with acceptable reaction procedures and quantitative yields . For example, the synthesis of pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis

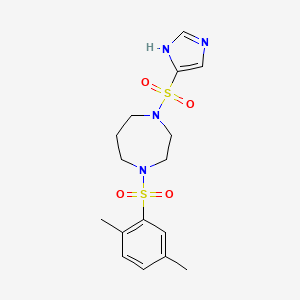

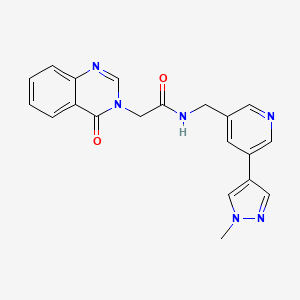

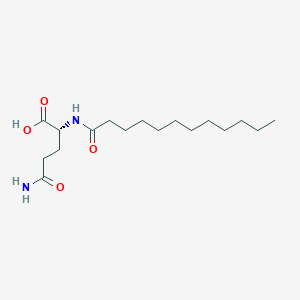

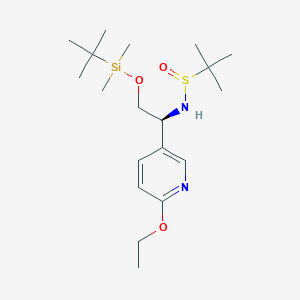

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, HRMS, and ESI–MS .Chemical Reactions Analysis

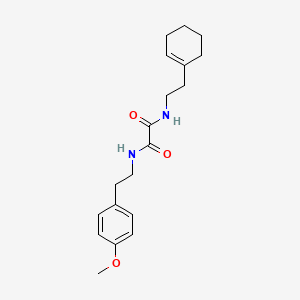

The chemical reactions involving this compound could potentially be analyzed based on its structural components. For instance, alkynyl heterocycles have been shown to be effective dipolarophiles for pyridine N-imine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, the compound could be characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .Scientific Research Applications

- The compound has been evaluated for its inhibitory activity against IDH1-R132H. Notably, 3-(1-(3-(1H-imidazol-1-yl)propyl)-6-bromo-1H-indol-3-yl)-4-(1-methyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-1H-pyrrole-2,5-dione (compound IXb) demonstrated significant potency as an IDH1-R132H inhibitor, with an IC50 of 0.031 μM. It effectively reduced the production of 2-hydroxyglutarate (2-HG) in U87MG IDH1-R132H cells .

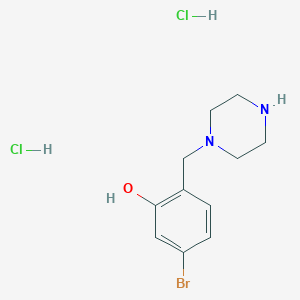

- The compound and its derivatives have shown good antimicrobial potential. For instance, compounds 1a and 1b exhibited promising activity .

- Pyridazin-3(2H)-ones, including this compound, serve as versatile synthetic building blocks due to their easy functionalization at various ring positions. Medicinal chemists have explored their diverse pharmacological activities .

- While specific studies on this compound are limited, pyridazin-3(2H)-ones have been investigated for various therapeutic purposes, including cardiac phosphodiesterase-III inhibition and inotropic activity .

- Additionally, the presence of an azido group ortho to the pyrazole ring has been explored in related compounds .

Isocitrate Dehydrogenase-1 (IDH1) Inhibition

Antimicrobial Potential

Synthetic Building Block

Other Applications

Mechanism of Action

Target of Action

Pyridazine and pyrazole derivatives, which are part of the compound’s structure, have been shown to interact with a range of biological targets .

Mode of Action

It is known that pyridazine and pyrazole derivatives can exhibit a wide range of physiological effects .

Biochemical Pathways

Pyridazine and pyrazole derivatives have been shown to affect a variety of biochemical pathways .

Pharmacokinetics

A compound with a similar structure was found to have high solubility in saline at ph 7, which could potentially impact its bioavailability .

Result of Action

Pyridazine and pyrazole derivatives have been shown to exhibit a wide range of pharmacological activities .

properties

IUPAC Name |

(3-pyridazin-3-yloxypyrrolidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-10-14(11(2)19(3)18-10)15(21)20-8-6-12(9-20)22-13-5-4-7-16-17-13/h4-5,7,12H,6,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLUVSYUMVRKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2467885.png)

![N-Cyclopropyl-6-methoxy-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2467894.png)